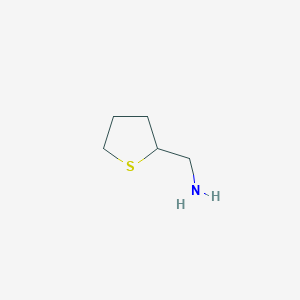

Thiolan-2-ylmethanamine

Descripción general

Descripción

Thiolan-2-ylmethanamine is a chemical compound with the molecular formula C5H11NS and a molecular weight of 117.21 . It’s a research-use-only product .

Physical And Chemical Properties Analysis

Thiolan-2-ylmethanamine has a molecular weight of 117.21 . Other physical and chemical properties like boiling point, melting point, and density are not specified .Aplicaciones Científicas De Investigación

Nanotechnology and Drug Delivery Systems

Thiolated polymers, derived from compounds like Thiolan-2-ylmethanamine, have emerged as a cutting-edge approach in anticancer therapies. Their unique reactivity and properties allow them to overcome major challenges in drug delivery systems (DDS), especially for cancer treatment. Thiomers, or thiolated polymers, are crafted through the modification of polymers such as chitosan and hyaluronic acid. These modified polymers exhibit enhanced mucoadhesive and mechanical properties, making them ideal for developing advanced drug delivery vehicles. Studies have shown that nanoformulations rich in thiomers can significantly improve the administration of active pharmaceutical ingredients (APIs), demonstrating their potential in enhancing the efficacy of anticancer drugs (Grosso & de-Paz, 2021).

Enhancing Biopolymers

Thiolation of biopolymers serves as a pivotal technique for augmenting their properties, thereby creating more effective drug delivery systems. By introducing thiol groups into biopolymers, their mucoadhesive and mechanical properties are significantly enhanced. This modification facilitates the development of customized drug delivery applications, with thiolated biopolymers exhibiting improved performance in terms of controlled release and mucoadhesion. The advancement in thiolation methods has led to the creation of polymers with tailored functionalities, suitable for various therapeutic applications (Puri et al., 2020).

Advancements in Polymer Science

The chemistry of thiol-disulfide exchange plays a fundamental role in the synthesis and application of polyfunctional materials, particularly in specialized drug delivery. Thiolated polymers, through disulfide-thiol chemistry, offer a multifaceted tool for macromolecular design, enabling the synthesis of materials with specific therapeutic applications. This approach has led to the development of polymers that are not only biodegradable but also capable of forming reversible disulfide bonds, offering a promising avenue for creating responsive drug delivery systems that can adapt to different physiological conditions (Kgesa et al., 2015).

Propiedades

IUPAC Name |

thiolan-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c6-4-5-2-1-3-7-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHFMMKGHUKQHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299263 | |

| Record name | Tetrahydro-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiolan-2-ylmethanamine | |

CAS RN |

83171-40-8 | |

| Record name | Tetrahydro-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83171-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

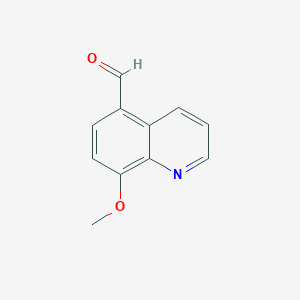

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Histidine, N-[(phenylmethoxy)carbonyl]-1-(triphenylmethyl)-](/img/structure/B3286539.png)

![N-(4-bromophenyl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3286592.png)